Barium--oxotungsten (1/1)
CAS No.: 12737-11-0
Cat. No.: VC19719744
Molecular Formula: BaOW
Molecular Weight: 337.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 12737-11-0 |
|---|---|
| Molecular Formula | BaOW |
| Molecular Weight | 337.17 g/mol |
| Standard InChI | InChI=1S/Ba.O.W |
| Standard InChI Key | RSWFDLQURBNMGV-UHFFFAOYSA-N |
| Canonical SMILES | O=[W].[Ba] |
Introduction
Chemical Identity and Structural Hypotheses
The term "Barium--oxotungsten (1/1)" implies a molecular formula of BaWO, distinct from well-characterized barium tungstates like BaWO₄ (barium tungstate) or complex oxides such as Ba₂O₆SrW (barium strontium tungsten oxide) . In the absence of direct crystallographic data, structural analogies to cobalt--oxotungsten (1/1) (CoOW) suggest a linear or layered arrangement where Ba²⁺ ions coordinate with [WO]⁻ units.
Coordination Geometry
In CoOW, cobalt adopts an octahedral geometry bonded to oxotungsten moieties . For BaWO, barium’s larger ionic radius (1.35 Å vs. Co²⁺’s 0.65 Å) likely necessitates a higher coordination number, potentially forming 8- or 12-coordinate structures. Computational modeling of similar alkaline earth metal-tungsten oxides predicts distorted cubic or hexagonal packing .
Bonding Characteristics
Mid-infrared studies of BaO-containing glazes reveal that barium cations act as network modifiers, increasing disorder in amorphous phases while promoting crystallization at higher concentrations . In BaWO, this suggests:
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Ionic bonding between Ba²⁺ and [WO]²⁻ units
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Covalent W–O bonds with bond lengths approximating 1.78–1.85 Å, consistent with tungstate systems
Synthesis Pathways
Solid-State Reaction
Heating stoichiometric mixtures of BaCO₃ and WO₃ at elevated temperatures (≥1000°C):
This approach mirrors the production of Ba₂O₆SrW , though phase purity challenges are anticipated due to barium’s propensity to form multiple oxides.
Chemical Vapor Deposition (CVD)
Single-source precursors like barium tungsten isopropoxide (Ba₂W(OⁱPr)₁₀) could decompose under controlled conditions:
This method aligns with CVD protocols for CoOW , where organometallic precursors yield phase-pure products.
Sol-Gel Processing
Physicochemical Properties (Theoretical)
Thermal Stability
Comparative data from BaO–SiO₂–Al₂O₃ glazes suggests BaWO would exhibit:
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Melting point: ~1600°C (extrapolated from BaWO₄’s 1470°C)
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Thermal expansion coefficient: 8–10 × 10⁻⁶/°C (similar to Ba₂O₆SrW )
Electrical Conductivity
Barium’s electropositive nature and tungsten’s variable oxidation states (+4 to +6) imply:
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n-type semiconduction via oxygen vacancy mechanisms
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Bandgap: Estimated 3.2–3.5 eV using WO₃ (2.8 eV) and BaO (4.2 eV) as references
Mechanical Properties
| Property | Predicted Value | Basis for Estimation |
|---|---|---|
| Microhardness (HV) | 450–600 | BaO-modified glazes |
| Fracture Toughness | 1.5–2.0 MPa·m⁰·⁵ | Tungsten oxide composites |
| Density (g/cm³) | 6.8–7.2 | CoOW (7.1 g/cm³) |
Research Challenges and Future Directions
Synthesis Optimization
Key hurdles include:
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Phase purity: Avoiding BaWO₄ or BaW₂O₇ byproducts
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Stoichiometric control: Barium’s volatility above 1300°C
Characterization Needs
Critical unanswered questions require:
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X-ray diffraction to resolve crystal structure
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XPS analysis confirming W oxidation states
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In situ TEM observing thermal degradation pathways
Computational Modeling
Density functional theory (DFT) could:
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Predict electronic band structure
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Simulate ion migration barriers for SOFC applications
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